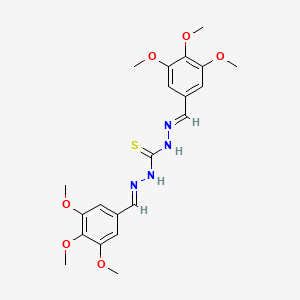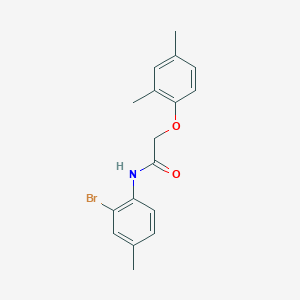
N'',N'''-bis(3,4,5-trimethoxybenzylidene)thiocarbonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the condensation reactions of aldehydes with hydrazides or diamines to form Schiff bases. For instance, synthesis approaches for similar compounds include reacting 2,4-dimethoxybenzaldehyde with diamines to form diimine Schiff bases, demonstrating a methodology that could potentially apply to the synthesis of N',N'''-bis(3,4,5-trimethoxybenzylidene)thiocarbonohydrazide by adjusting the starting materials and conditions accordingly (Khalaji et al., 2010).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are vital for analyzing the molecular structure. Similar compounds have been characterized to reveal intricate details about their molecular geometry, demonstrating the utility of these techniques in understanding the structural aspects of N',N'''-bis(3,4,5-trimethoxybenzylidene)thiocarbonohydrazide (Khalaji et al., 2013).
Chemical Reactions and Properties
Schiff bases, including compounds with similar structures to N',N'''-bis(3,4,5-trimethoxybenzylidene)thiocarbonohydrazide, are known for their versatile chemical reactivity. They can participate in various chemical reactions, such as complex formation with metals, which significantly influences their properties and potential applications (Pogány et al., 2017).
Physical Properties Analysis
The physical properties of compounds like N',N'''-bis(3,4,5-trimethoxybenzylidene)thiocarbonohydrazide, including solubility, melting point, and crystallinity, can be deduced from related Schiff bases. These properties are essential for determining the compound's suitability for various applications, such as in materials science or as ligands in coordination chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, stability under various conditions, and potential catalytic activity, are crucial for understanding the compound's behavior in different environments. Studies on similar compounds have highlighted their antioxidant activity and ability to form stable complexes with metals, suggesting similar potential characteristics for N',N'''-bis(3,4,5-trimethoxybenzylidene)thiocarbonohydrazide (Galey et al., 1996).
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Oxidation Reactions
N,N'-bis(3,4,5-trimethoxybenzylidene)thiocarbonohydrazide derivatives have been explored for their catalytic activity, particularly in oxidation reactions. For example, bis(2-hydroxybenzylidene)isophthalohydrazide compounds have been synthesized and characterized for their ability to catalyze the oxidation of alcohols and alkanes under mild conditions. These compounds exhibit significant catalytic activity, leading to high product yields in oxidation reactions without the need for any additives, demonstrating the potential of such compounds in synthetic chemistry and industrial applications (Sutradhar et al., 2018).
Antioxidant Activity
Research has also been conducted on the antioxidant properties of compounds bearing the 3,4,5-trimethoxybenzyloxy group. These compounds, including thiosemicarbazide derivatives, have shown significant antioxidant activities in various assays. Their structure-activity relationship, particularly the impact of NH, SH, and CH hydrogens on radical scavenging activities, has been studied, providing insights into the development of new antioxidants for potential therapeutic applications (Kareem et al., 2016).
Antimicrobial Properties
The antimicrobial properties of compounds similar to N,N'-bis(3,4,5-trimethoxybenzylidene)thiocarbonohydrazide have been examined, with several studies highlighting their effectiveness against various bacterial strains. For instance, compounds such as N'-[2,5-dihydroxybenzylidene]-3,4,5-trimethoxybenzohydrazide have shown potent activity against Escherichia coli, suggesting their potential in developing new antimicrobial agents (Han, 2013).
Photodynamic and Fluorescent Sensing Applications
The utility of thiocarbonohydrazide compounds extends to photodynamic therapy and fluorescent sensing. For example, hydrazone-based compounds have been synthesized for selective detection of metal ions and explosives, demonstrating the versatility of these compounds in sensor technology and environmental monitoring. This includes the development of Al(III)-selective "turn-on" fluorescent chemosensors with applications in detecting explosive substances like picric acid, showcasing the potential of such compounds in security and environmental safety applications (Sharma et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-bis[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-26-15-7-13(8-16(27-2)19(15)30-5)11-22-24-21(32)25-23-12-14-9-17(28-3)20(31-6)18(10-14)29-4/h7-12H,1-6H3,(H2,24,25,32)/b22-11+,23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDYLAUVYKMISU-LCHFAGMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'',N'''-bis[(E)-(3,4,5-trimethoxyphenyl)methylidene]thiocarbonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)
phosphinic acid](/img/structure/B5527072.png)
![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)
![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)
![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)

![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)

![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)